molecular formula C10H17NO B13599643 9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane CAS No. 2792201-43-3

9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane

Katalognummer: B13599643
CAS-Nummer: 2792201-43-3
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: JVRIEGUOITTZAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a class of heterocyclic compounds that contain both oxygen and nitrogen atoms within their ring systems. The presence of these heteroatoms imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane typically involves multi-step organic reactions. One common approach is to start with a suitable precursor that contains the necessary carbon skeleton. The precursor undergoes a series of reactions, including cyclization and functional group transformations, to form the desired spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs. Key considerations include the availability of raw materials, scalability of the synthetic route, and environmental impact of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-Oxa-1-azadispiro[3.1.5{6}.1{4}]dodecane involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Eigenschaften

CAS-Nummer

2792201-43-3

Molekularformel

C10H17NO

Molekulargewicht

167.25 g/mol

IUPAC-Name

9-oxa-3-azadispiro[3.1.56.14]dodecane

InChI

InChI=1S/C10H17NO/c1-4-11-10(1)7-9(8-10)2-5-12-6-3-9/h11H,1-8H2

InChI-Schlüssel

JVRIEGUOITTZAX-UHFFFAOYSA-N

Kanonische SMILES

C1CNC12CC3(C2)CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.